![molecular formula C27H20N4O6 B15045163 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B15045163.png)
2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups
Preparation Methods
The synthesis of 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl and nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: Aromatic substitution reactions can occur, particularly on the benzyl and phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity is being explored, particularly in the context of enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of hydroxyl and nitro groups allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include:
- 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol
- 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
These compounds share structural similarities but differ in the specific substituents on the aromatic rings, which can significantly affect their chemical properties and potential applications. The unique combination of hydroxyl and nitro groups in 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol distinguishes it from these related compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C27H20N4O6 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[[4-[[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C27H20N4O6/c32-26-11-9-24(30(34)35)14-20(26)16-28-22-5-1-18(2-6-22)13-19-3-7-23(8-4-19)29-17-21-15-25(31(36)37)10-12-27(21)33/h1-12,14-17,32-33H,13H2 |
InChI Key |
IXFWLFGPYOVAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}butanamide](/img/structure/B15045085.png)

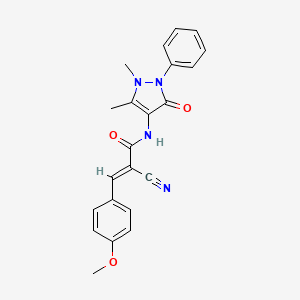
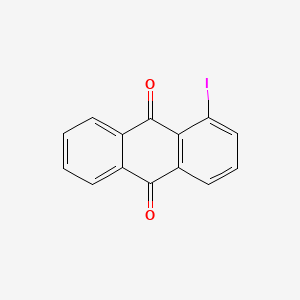
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15045121.png)
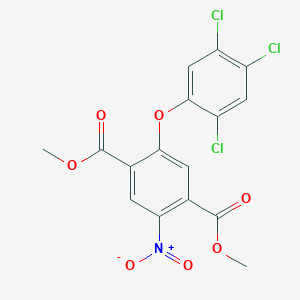
![1,8,8-Trimethyl-3-{[(2-methylphenyl)amino]methyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B15045130.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15045137.png)
![3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid](/img/structure/B15045143.png)
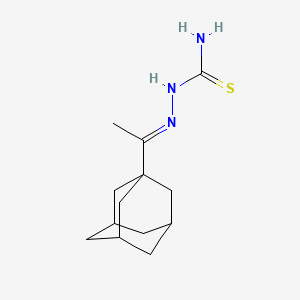
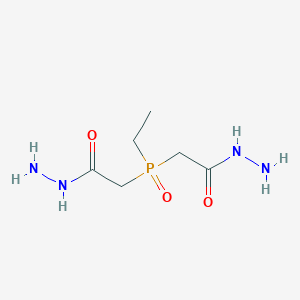

![N-((Z)-2-(4-methoxyphenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B15045174.png)

